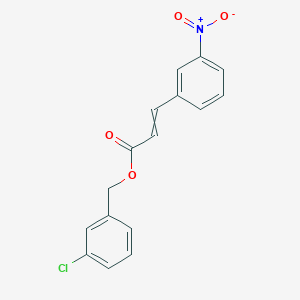
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate is an organic compound with the molecular formula C9H19O4P. It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a heptyl chain with a methoxy and oxo substituent. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of a heptyl ketone with dimethyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. Post-reaction purification steps, such as distillation or crystallization, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of dimethyl (3-methoxy-2-oxoheptyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (2-oxoheptyl)phosphonate
- Dimethyl (hexanoylmethyl)phosphonate
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
Uniqueness
Dimethyl (3-methoxy-2-oxoheptyl)phosphonate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar phosphonates and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
61408-39-7 |
|---|---|
Molekularformel |
C10H21O5P |
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-3-methoxyheptan-2-one |
InChI |
InChI=1S/C10H21O5P/c1-5-6-7-10(13-2)9(11)8-16(12,14-3)15-4/h10H,5-8H2,1-4H3 |
InChI-Schlüssel |
CKGAPNASZQDWOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)CP(=O)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


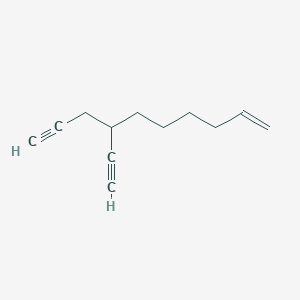

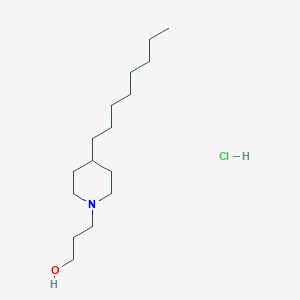
![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
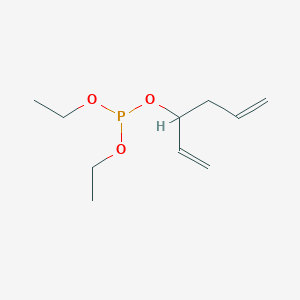
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
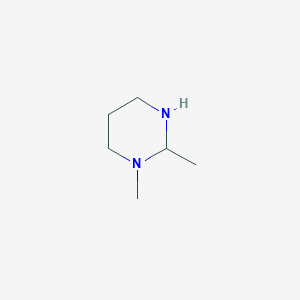
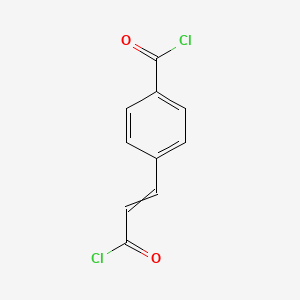
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)
![(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14591187.png)
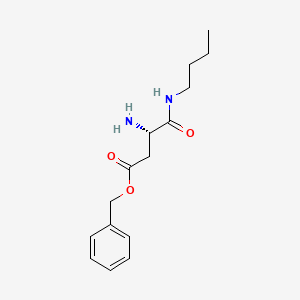

![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)
